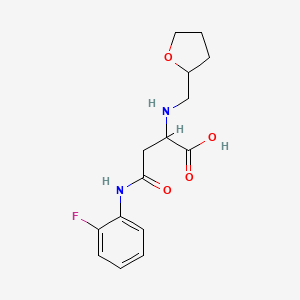

4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a tetrahydrofuran ring, and a butanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylamine derivative This is achieved through the reaction of 2-fluoroaniline with an appropriate acylating agent to form the corresponding amide

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds similar to 4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid exhibit significant antitumor properties. The presence of a fluorophenyl group is known to enhance the interaction with biological targets involved in tumor progression. Studies have shown that these types of compounds can inhibit key signaling pathways associated with cancer cell proliferation and survival, such as those mediated by tyrosine kinases and the Epidermal Growth Factor receptor (EGF-R) .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Similar derivatives have been studied for their ability to modulate inflammatory responses, potentially making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway .

Neurological Applications

There is emerging interest in exploring the neurological applications of this compound. The tetrahydrofuran moiety may enhance blood-brain barrier penetration, allowing for potential use in treating neurodegenerative diseases. Preliminary studies suggest that compounds with similar structures could exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antitumor Efficacy

A study conducted on a series of fluorophenyl-containing compounds demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer. The study reported IC50 values indicating potent cytotoxicity, suggesting that the incorporation of the tetrahydrofuran group may enhance bioavailability and efficacy in vivo .

Case Study 2: Inhibition of Inflammatory Mediators

In another investigation, a related compound was tested for its ability to inhibit the production of nitric oxide and prostaglandins in macrophages. Results indicated a significant reduction in these inflammatory mediators, supporting its potential as an anti-inflammatory agent .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the tetrahydrofuran ring could play a role in stabilizing the compound's structure. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

4-((2-Chlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

4-((2-Bromophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

4-((2-Iodophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

Uniqueness: The presence of the fluorine atom in the phenyl group distinguishes this compound from its chloro, bromo, and iodo analogs. Fluorine's high electronegativity can significantly affect the compound's chemical properties and biological activity, making it unique among its counterparts.

Actividad Biológica

The compound 4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a fluorophenyl group, an oxo group, and a tetrahydrofuran moiety. The molecular formula and structural characteristics contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, potentially improving its efficacy as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to interact with fatty acid synthase (FASN), similar to other tetrahydrofuran derivatives, which could lead to altered lipid metabolism in cancer cells.

- Antimicrobial Properties : Initial assessments indicate potential antimicrobial activity, although further studies are required to establish the spectrum and mechanism of action.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that compounds structurally related to This compound exhibited significant cytotoxicity. The study reported IC50 values in the micromolar range, indicating a promising therapeutic index against tumor cells while sparing normal cells .

Case Study 2: Mechanistic Insights

Research exploring the mechanism of action revealed that the compound may induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. Additionally, flow cytometry analyses showed an increase in sub-G1 phase cells, indicative of apoptotic cell death .

Case Study 3: Enzyme Interaction

Investigations into enzyme interactions highlighted that this compound could inhibit FASN activity, leading to reduced fatty acid synthesis in cancer cells. This inhibition was linked to decreased cell proliferation and increased oxidative stress markers, suggesting a dual mechanism of action involving both metabolic disruption and induction of apoptosis .

Data Tables

Propiedades

IUPAC Name |

4-(2-fluoroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O4/c16-11-5-1-2-6-12(11)18-14(19)8-13(15(20)21)17-9-10-4-3-7-22-10/h1-2,5-6,10,13,17H,3-4,7-9H2,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQYWKVUNFPLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(CC(=O)NC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.